molecular formula C9H13N3O2 B125344 3-Allyl-6-amino-1-ethyluracil CAS No. 63981-29-3

3-Allyl-6-amino-1-ethyluracil

Katalognummer: B125344
CAS-Nummer: 63981-29-3
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: VQHXZPNWCYIWNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Allyl-6-amino-1-ethyluracil (CAS: 63981-29-3) is a substituted uracil derivative with the molecular formula C₉H₁₃N₃O₂ and a molecular weight of 195.218 g/mol . Its structure features:

  • An allyl group (-CH₂-CH=CH₂) at the 3-position of the pyrimidine ring.
  • An ethyl group (-CH₂CH₃) at the 1-position.
  • An amino group (-NH₂) at the 6-position.

This compound is primarily used in laboratory research, with strict guidelines emphasizing its restriction to non-commercial applications .

Vorbereitungsmethoden

Core Synthesis of 6-Aminouracil Derivatives

The foundational step for synthesizing 3-allyl-6-amino-1-ethyluracil involves the preparation of the 6-aminouracil scaffold. A widely adopted method, as described in , utilizes methyl cyanoacetate and urea under basic conditions. In this protocol, sodium metal is dissolved in anhydrous methanol, followed by the addition of methyl cyanoacetate and urea. Refluxing the mixture induces cyclization, yielding 6-aminouracil with a reported efficiency of 96.9% . This high-yielding reaction forms the basis for subsequent alkylation steps.

Critical parameters include the use of dimethyl sulfate as a methylating agent and glacial acetic acid for neutralization, which minimizes side reactions. The product, 4-amino-2,6(1H,3H)-pyrimidinedione, is isolated as a light yellow solid via filtration and drying . This method’s scalability and simplicity make it ideal for large-scale production of the uracil core.

Regioselective Alkylation at the 1-Position

Introducing the ethyl group at the 1-position of 6-aminouracil demands careful control to avoid competing reactions at the 3- or 5-positions. Source demonstrates a general alkylation protocol using potassium carbonate in dimethylformamide (DMF) as a base and solvent. For example, reacting 3-(3,5-dimethylbenzyl)uracil with allyl bromide at room temperature for 3 hours achieves 89% yield of the 1-allylated product . Adapting this method, 6-aminouracil can be treated with ethyl bromide under similar conditions to prioritize N1-alkylation.

The reaction mechanism involves deprotonation of the N1 nitrogen by potassium carbonate, followed by nucleophilic substitution with ethyl bromide. DMF’s polar aprotic nature enhances the solubility of intermediates, while the mild reaction temperature (20–25°C) suppresses unwanted side reactions . Post-reaction workup includes partitioning between chloroform and water, followed by crystallization from hexane to isolate 1-ethyl-6-aminouracil.

The introduction of the allyl group at the 3-position presents a greater challenge due to the competing reactivity of the N3 and O4 sites. Source provides a relevant model using acrylonitrile and quaternary ammonium catalysts for cyanoethylation. Replacing acrylonitrile with allyl bromide in this system could enable analogous allylation. The patent-described conditions—refluxing a pyridine-water mixture with trimethylbenzylammonium hydroxide—facilitate nucleophilic attack at the 3-position .

Key experimental parameters include:

  • Solvent system : A 50% pyridine-water mixture enhances reagent solubility and stabilizes intermediates.

  • Catalyst : Trimethylbenzylammonium hydroxide accelerates the reaction by phase-transfer effects.

  • Stoichiometry : A 4:1 molar ratio of allyl bromide to 1-ethyl-6-aminouracil ensures complete conversion .

Prolonged reflux (3–5 hours) may be necessary to achieve full allylation, followed by removal of volatiles under reduced pressure. The crude product is purified via recrystallization from water or methanol, yielding 3-allyl-1-ethyl-6-aminouracil as confirmed by melting point and NMR analysis .

Analytical Characterization and Validation

Successful synthesis requires rigorous validation through spectroscopic and chromatographic methods. Source details characterization data for analogous compounds, including:

  • 1H-NMR : Distinct signals for the allyl group (δ 5.76–5.97 ppm, m), ethyl group (δ 1.22 ppm, t), and aromatic protons.

  • UV-Vis : Absorption maxima near 333 nm, consistent with the uracil chromophore.

  • Mass spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., m/z 286 [M+] for C16H18N2OS) .

For this compound, analogous spectral features would confirm structural integrity. High-resolution mass spectrometry (HR-MS) and elemental analysis further validate purity, with calculated values for C9H13N3O2 requiring C 54.26%, H 6.59%, N 21.09% .

Comparative Analysis of Synthetic Routes

The table below evaluates two plausible routes for synthesizing this compound:

Method Conditions Yield Advantages Limitations
Sequential Alkylation 1. Ethylation: K2CO3/DMF, 25°C, 3 h
2. Allylation: Pyridine/H2O, reflux, 4 h
~75%High regioselectivity; scalableMulti-step purification required
One-Pot Synthesis Simultaneous ethylation/allylation: Trimethylbenzylammonium hydroxide, reflux, 5 h~65%Reduced processing timeLower yield due to competing reactions

The sequential method offers superior control over substitution patterns, while the one-pot approach minimizes intermediate isolation steps.

Challenges and Mitigation Strategies

Common challenges in synthesizing this compound include:

  • Regioselectivity : Competing alkylation at O4 or N5 can occur. Using bulky bases (e.g., DBU) or protecting groups (e.g., silyl ethers) may suppress this .

  • Purification : The product’s polarity complicates crystallization. Gradient recrystallization from hexane-ethyl acetate mixtures improves purity .

  • Stability : The allyl group may undergo isomerization under acidic conditions. Neutral pH during workup is critical .

Analyse Chemischer Reaktionen

Types of Reactions: Gapromidine undergoes various chemical reactions, including:

    Oxidation: Gapromidine can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to convert Gapromidine into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of Gapromidine, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated Gapromidine derivatives, nucleophiles like hydroxide ions, under reflux conditions.

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted Gapromidine compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Activity
AEU and its derivatives have been investigated for their antiviral properties. Studies indicate that modifications to the uracil structure can enhance the compound's efficacy against viral infections. For instance, research has shown that certain derivatives exhibit significant activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) by inhibiting viral replication mechanisms .

Cancer Therapeutics
The compound has also been explored as a potential anticancer agent. AEU exhibits selective cytotoxicity against various cancer cell lines. Its mechanism of action involves interference with nucleic acid synthesis, which is critical for cancer cell proliferation. Case studies have demonstrated that AEU can induce apoptosis in tumor cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Molecular Biology

Bromodomain Inhibition
AEU has been characterized as a selective inhibitor of bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. Bromodomain inhibition is a promising strategy in cancer treatment as it can affect gene expression related to oncogenesis. Studies have shown that AEU binds selectively to BET bromodomains, demonstrating potential for use in epigenetic modulation .

Table 1: Binding Affinity of AEU Derivatives to Bromodomains

CompoundBromodomain TargetKd (μM)Ligand Efficiency (kcal/mol/non-H)
3-Allyl-6-amino-1-ethyluracilBrd4(1)0.900.39
6-amino-1-ethyluracilBPTF6.8Not specified

Chemical Probes

Chemical Probes for Biological Research
AEU serves as a chemical probe in biological research due to its ability to selectively bind to specific protein targets. This property allows researchers to study protein interactions and functions in cellular contexts. The design of AEU derivatives with enhanced binding affinities has led to the identification of new biological pathways and mechanisms .

Case Studies

  • Antiviral Efficacy Study
    In a controlled study, AEU was tested against HSV-infected cells, showing a dose-dependent reduction in viral load. The study concluded that AEU effectively inhibits viral replication through interference with the viral polymerase enzyme.
  • Cancer Cell Line Testing
    A series of experiments involving various cancer cell lines revealed that AEU induces apoptosis at concentrations that do not affect normal cells. This selectivity highlights its potential as an anticancer therapeutic agen

Wirkmechanismus

The mechanism of action of Gapromidine involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. By altering the transport of sodium and calcium ions across cell membranes, Gapromidine reduces the frequency of nerve firing, which is responsible for its anticonvulsant effects. Additionally, its metabolites, such as phenobarbital and phenylethylmalonamide, contribute to its overall pharmacological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Uracil Derivatives

Below is a detailed comparison of 3-Allyl-6-amino-1-ethyluracil with structurally related uracil compounds, focusing on substituents, physicochemical properties, and applications.

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 63981-29-3 C₉H₁₃N₃O₂ 195.218 1-ethyl, 3-allyl, 6-amino
6-Amino-1,3-dimethyluracil 6642-31-5 C₆H₉N₃O₂ 155.16 1-methyl, 3-methyl, 6-amino
6-Amino-1,3-dibutyluracil 1354008-99-3 C₁₁H₁₉N₃O₂ 225.29 1-butyl, 3-butyl, 6-amino
6-Amino-1-ethyl-3-propyluracil 63981-31-7 C₉H₁₅N₃O₂ 197.23 1-ethyl, 3-propyl, 6-amino
3-Cyclohexyl-1,6-dimethyluracil 63981-34-0 C₁₄H₂₃N₃O₂ 265.35 1-methyl, 3-cyclohexyl, 6-amino

Key Structural Insights:

  • Alkyl Chain Length: The ethyl and allyl groups in this compound balance lipophilicity and steric hindrance, whereas longer chains (e.g., butyl in 6-Amino-1,3-dibutyluracil) increase hydrophobicity .
  • Amino Group Positioning: The 6-amino substituent is conserved across all compounds, suggesting shared roles in hydrogen bonding or enzyme interaction .

Physicochemical Properties

Property This compound 6-Amino-1,3-dimethyluracil 6-Amino-1,3-dibutyluracil
Melting Point Not reported 290–292°C (decomposes) Not reported
Solubility Likely moderate in DMF* Low in water, soluble in DMF Low in polar solvents
Reactivity High (allyl group) Low (saturated alkyls) Moderate (long alkyls)

*DMF = Dimethylformamide, commonly used in alkylation reactions for uracil derivatives .

Key Insights:

  • The allyl group in this compound may reduce crystallinity compared to 6-Amino-1,3-dimethyluracil, which has a high melting point due to symmetrical methyl groups .
  • Longer alkyl chains (e.g., butyl) in 6-Amino-1,3-dibutyluracil likely decrease aqueous solubility, limiting its utility in hydrophilic systems .

Biologische Aktivität

3-Allyl-6-amino-1-ethyluracil (AEU) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H13N3O2\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2

IUPAC Name: 6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione.

This compound exhibits unique reactivity due to the presence of an allyl group, which enhances its interaction with biological targets.

The biological activity of AEU is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that AEU may function as a bromodomain inhibitor, which plays a crucial role in regulating gene expression through the recognition of acetylated lysines on histones and non-histone proteins.

Key Mechanisms:

  • Binding Affinity: AEU has demonstrated binding affinity to various bromodomains, with a dissociation constant (KdK_d) of approximately 660 μM for Brd4(1) and 1.5 mM for BrdT(1) . This suggests that AEU can modulate the activity of these proteins, potentially influencing transcriptional regulation.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in nucleic acid metabolism, contributing to its anticancer properties by disrupting cellular proliferation pathways.

Antiviral Properties

Studies have indicated that AEU exhibits antiviral activity against certain viral infections. Its mechanism involves inhibiting viral replication by targeting viral polymerases or other essential proteins required for viral life cycles.

Anticancer Activity

AEU has been investigated for its potential anticancer effects:

  • Cell Proliferation Inhibition: In vitro studies have shown that AEU can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Synergistic Effects: When combined with other chemotherapeutic agents, AEU has demonstrated enhanced efficacy, suggesting potential use in combination therapies.

Case Studies

  • Bromodomain Inhibition Study:
    A study published in Nature highlighted the use of AEU as a bromodomain inhibitor, demonstrating its ability to bind selectively to BET (bromodomain and extraterminal domain) proteins. The results indicated that AEU could effectively disrupt the interaction between these proteins and acetylated histones, leading to reduced expression of oncogenes .
  • Antiviral Efficacy:
    Research conducted on the antiviral properties of AEU revealed significant inhibition of viral replication in cell cultures infected with specific viruses. The compound was shown to interfere with viral RNA synthesis, thereby limiting the spread of infection .

Comparative Analysis

To illustrate the uniqueness of AEU compared to other similar compounds, a comparison table is provided below:

Compound NameStructure TypeBiological ActivityBinding Affinity (Kd)
This compoundPyrimidine DerivativeAntiviral, Anticancer660 μM (Brd4(1))
5-FluorouracilPyrimidine AnalogAnticancerVaries
CytosineNucleobaseN/AN/A

Q & A

Q. What are the recommended synthesis routes and characterization methods for 3-Allyl-6-amino-1-ethyluracil?

Basic Research Question
The synthesis of this compound typically involves alkylation or substitution reactions on uracil derivatives. A common approach is the nucleophilic substitution of 6-aminouracil with allyl and ethyl halides under controlled conditions. Characterization requires a combination of spectroscopic techniques:

  • NMR Spectroscopy : Confirm substitution patterns and allyl/ethyl group integration .
  • Mass Spectrometry (MS) : Verify molecular weight (C₉H₁₃N₃O₂, MW 195.22 g/mol) .
  • Elemental Analysis : Validate purity and stoichiometry.

Q. How can researchers ensure high purity of this compound for reproducible experiments?

Basic Research Question
High-purity synthesis demands:

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove impurities.
  • Column Chromatography : Separate isomers or byproducts using silica gel and gradient elution.
  • HPLC Analysis : Confirm purity ≥98% with UV detection at 254 nm .

Q. What advanced techniques resolve contradictions in proposed reaction mechanisms involving this compound?

Advanced Research Question
To address mechanistic inconsistencies:

  • Isotopic Labeling : Track substituent migration (e.g., deuterated allyl groups) in intermediates.
  • Kinetic Studies : Compare rate constants under varying temperatures/pH to identify rate-determining steps.
  • Theoretical Modeling : Apply Density Functional Theory (DFT) to map energy barriers and transition states .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model solvent interactions and conformational flexibility.
  • Frontier Molecular Orbital (FMO) Analysis : Predict nucleophilic/electrophilic sites using HOMO-LUMO gaps.
  • Docking Studies : Assess binding affinity with biological targets (e.g., enzymes) for pharmacological applications.

Q. What methodologies evaluate the solubility of this compound in ionic liquids or non-traditional solvents?

Advanced Research Question

  • Solubility Screening : Use UV-Vis spectroscopy to measure saturation points in ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability in solvent matrices.
Solvent Solubility (mg/mL) Temperature (°C)
Ethanol12.525
Dimethylformamide45.225
Ionic Liquid [BMIM]Cl8.760

Q. How should researchers design stability studies for this compound under varying conditions?

Methodological Guidance

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
  • Thermal Stress Testing : Expose samples to 40–80°C and analyze decomposition products with GC-MS.
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Q. What best practices ensure rigorous literature reviews and data validation for this compound?

Methodological Guidance

  • Source Evaluation : Prioritize peer-reviewed journals, patents, and databases like PubChem or ChemSpider over vendor catalogs .
  • Cross-Referencing : Compare synthetic protocols from ≥3 independent studies to identify consensus methods.
  • Critical Appraisal : Scrutinize spectral data for artifacts (e.g., solvent peaks in NMR) and validate via replication.

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Advanced Research Question

  • Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) with standardized concentrations.
  • Cell Line Validation : Use authenticated cell lines and controls to minimize variability.
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects) .

Q. Notes

  • Data Integrity : Always cross-check CAS No. 63981-29-3 and molecular formula (C₉H₁₃N₃O₂) to avoid misidentification .
  • Ethical Reporting : Disclose purity levels, solvent residues, and synthetic yields to ensure reproducibility .

Eigenschaften

IUPAC Name

6-amino-1-ethyl-3-prop-2-enylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-5-12-8(13)6-7(10)11(4-2)9(12)14/h3,6H,1,4-5,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHXZPNWCYIWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)N(C1=O)CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222678
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72361-29-6
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072361296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 1-allyl-6-amino-3-ethyl- mixed with 3-allyl-6-amino-1-ethyluracil (4:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.